9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
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Overview
Description
9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, and a methyl group attached to a fused pyrido-triazolo-pyrimidine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido Ring: Starting with a suitable pyridine derivative, the pyrido ring is constructed through cyclization reactions.
Introduction of the Triazolo Group: The triazolo group is introduced via a nucleophilic substitution reaction, often using azide compounds under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using chlorobenzene and an appropriate catalyst.
Addition of the Hydroxyethyl Group: The hydroxyethyl group is introduced through an alkylation reaction, using ethylene oxide or a similar reagent.
Methylation: The final step involves the methylation of the compound, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one: The parent compound.
9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-thione: A sulfur analog.
9-(4-chlorophenyl)-7-(2-hydroxyethyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-amine: An amine analog.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H14ClN5O2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
8-(4-chlorophenyl)-11-(2-hydroxyethyl)-5-methyl-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one |
InChI |
InChI=1S/C17H14ClN5O2/c1-10-19-17-20-13-6-7-22(8-9-24)16(25)14(13)15(23(17)21-10)11-2-4-12(18)5-3-11/h2-7,24H,8-9H2,1H3 |
InChI Key |
QGDLGEATJUCASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C3C(=NC2=N1)C=CN(C3=O)CCO)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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